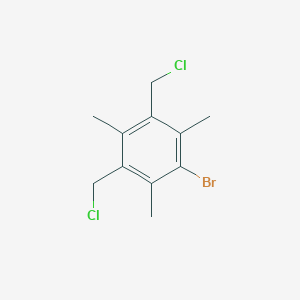

1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene

Description

1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine, two chloromethyl groups, and three methyl groups. Its structure combines steric bulk from the methyl substituents at positions 2, 4, and 6 with reactive halogen and chloromethyl moieties at positions 1, 3, and 3. This compound is primarily utilized in synthetic organic chemistry as a precursor for cross-coupling reactions and polymer synthesis. For instance, brominated aromatic derivatives are often lithiated to generate intermediates for constructing host-guest systems or electroluminescent polymers . The chloromethyl groups further enhance its utility in functionalizing dendrimers and supramolecular architectures via nucleophilic substitution or cross-coupling pathways .

Properties

Molecular Formula |

C11H13BrCl2 |

|---|---|

Molecular Weight |

296.03 g/mol |

IUPAC Name |

1-bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene |

InChI |

InChI=1S/C11H13BrCl2/c1-6-9(4-13)7(2)11(12)8(3)10(6)5-14/h4-5H2,1-3H3 |

InChI Key |

JGTMSYCDZYGGDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1CCl)C)Br)C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene can be synthesized through a multi-step process involving the bromination and chloromethylation of 2,4,6-trimethylbenzene. The typical synthetic route includes:

Bromination: The introduction of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Chloromethylation: The introduction of chloromethyl groups to the benzene ring. This step can be carried out using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a catalyst like zinc chloride (ZnCl2).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The bromine and chloromethyl groups can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biochemical pathways and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine and chloromethyl groups act as leaving groups, allowing nucleophiles to attack the benzene ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique reactivity and applications can be contextualized by comparing it with structurally related brominated aromatics. Key differences lie in substituent electronic effects, steric profiles, and resultant physicochemical properties.

Substituent Effects on Reactivity

- 1-Bromo-3,5-bis(trifluoromethyl)benzene (C₆H₃Br(CF₃)₂): The trifluoromethyl groups are strongly electron-withdrawing, enhancing the electrophilicity of the bromine atom and facilitating cross-coupling reactions. This compound has been used to synthesize catalysts with superior performance in asymmetric reactions compared to non-fluorinated analogs . In contrast, the chloromethyl groups in the target compound are less electron-withdrawing but offer nucleophilic reactivity for further functionalization .

- 1-Bromo-3,5-difluorobenzene (C₆H₃BrF₂) : Fluorine substituents provide moderate electron withdrawal and meta-directing effects, favoring regioselective lithiation. This compound is a key intermediate in electroluminescent polymer synthesis , whereas the target compound’s methyl and chloromethyl groups may prioritize steric control over electronic effects.

Physical Properties

A comparative analysis of physical properties is summarized below:

*TMB: Trimethylbenzene

The trifluoromethyl derivative (293.01 g/mol) has a lower molecular weight than the target compound due to the lighter fluorine atoms. Its immiscibility in water contrasts with the target’s expected solubility in organic solvents, influenced by the hydrophobic methyl and chloromethyl groups .

Biological Activity

1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene (CAS: 262422-09-3) is a halogenated aromatic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Formula : C₁₁H₁₃BrCl₂

- Molar Mass : 296.03 g/mol

- LogP : 5.46 (indicating high lipophilicity)

- Polar Surface Area : 0 Ų (suggesting low polarity)

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential toxicity and environmental impact. The compound's structure suggests that it may interact with biological systems through mechanisms typical of halogenated compounds.

Toxicity Studies

Case Study 1: Toxicological Assessment

A study conducted on structurally similar chlorinated compounds demonstrated significant hepatotoxicity in animal models. The findings suggested that exposure led to increased liver enzyme levels and histopathological changes in liver tissues . Although direct studies on this compound are lacking, the implications from related compounds highlight the need for caution.

Case Study 2: Ecotoxicological Evaluation

Research on the ecotoxicological effects of similar brominated compounds revealed adverse effects on fish and invertebrate populations at low concentrations. These studies emphasize the importance of assessing the ecological risks associated with the release of such compounds into aquatic environments .

Research Findings

Recent investigations into halogenated aromatic compounds have focused on their mechanisms of action within biological systems:

- Mechanism of Action : Halogenated benzene derivatives may act as endocrine disruptors by mimicking or blocking hormone functions.

- Metabolism : Initial metabolism often involves cytochrome P450 enzymes leading to reactive intermediates that can bind to cellular macromolecules, causing cytotoxicity.

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₃BrCl₂ |

| Molar Mass | 296.03 g/mol |

| LogP | 5.46 |

| Toxicological Classification | Potentially toxic; requires further study |

| Environmental Impact | High bioaccumulation potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.